molecular formula C11H25N3O4 B13852125 N'-(2-aminoethyl)ethane-1,2-diamine;dimethyl pentanedioate CAS No. 50883-96-0

N'-(2-aminoethyl)ethane-1,2-diamine;dimethyl pentanedioate

Cat. No.: B13852125
CAS No.: 50883-96-0
M. Wt: 263.33 g/mol
InChI Key: KTWNSLUBCMZTNK-UHFFFAOYSA-N
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Description

N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl pentanedioate is an organic compound with a complex structure. It is known for its applications in various fields such as chemistry, biology, medicine, and industry. The compound consists of an ethane-1,2-diamine backbone with an aminoethyl group and is esterified with dimethyl pentanedioate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl pentanedioate typically involves the reaction of ethane-1,2-diamine with 2-chloroethylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The resulting product is then esterified with dimethyl pentanedioate to obtain the final compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl pentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl pentanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl pentanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Diethylenetriamine: Similar structure but lacks the esterified pentanedioate group.

    Triethylenetetramine: Contains an additional ethylene group compared to N’-(2-aminoethyl)ethane-1,2-diamine.

    Ethylenediamine: Simplest form with only two amino groups.

Uniqueness

N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl pentanedioate is unique due to its esterified structure, which imparts different chemical and physical properties compared to its analogs. This esterification enhances its solubility and reactivity, making it suitable for specific applications in various fields .

Properties

CAS No.

50883-96-0

Molecular Formula

C11H25N3O4

Molecular Weight

263.33 g/mol

IUPAC Name

N'-(2-aminoethyl)ethane-1,2-diamine;dimethyl pentanedioate

InChI

InChI=1S/C7H12O4.C4H13N3/c1-10-6(8)4-3-5-7(9)11-2;5-1-3-7-4-2-6/h3-5H2,1-2H3;7H,1-6H2

InChI Key

KTWNSLUBCMZTNK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC(=O)OC.C(CNCCN)N

Related CAS

50883-96-0

Origin of Product

United States

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